REACTION_CXSMILES
|
Br[C:2]([Br:5])(Br)Br.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:25][Si:26]([CH3:36])([C:32]([CH3:35])([CH3:34])[CH3:33])[O:27][CH2:28][CH2:29]CO>C(Cl)Cl>[Br:5][CH2:2][CH2:29][CH2:28][O:27][Si:26]([CH3:36])([CH3:25])[C:32]([CH3:35])([CH3:34])[CH3:33]
|
Name
|
|
Quantity
|
5.44 g
|
Type
|
reactant
|
Smiles
|
BrC(Br)(Br)Br
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C[Si](OCCCO)(C(C)(C)C)C
|
Name
|
|
Quantity
|
27 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 90 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica (eluant: ethyl acetate-cyclohexane 1-9)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCO[Si](C(C)(C)C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.885 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |